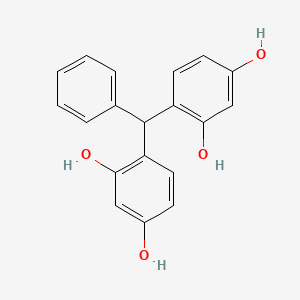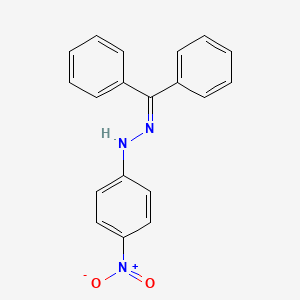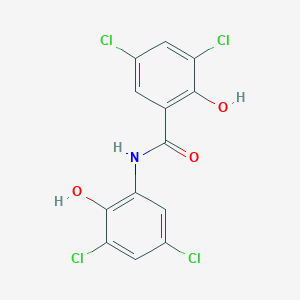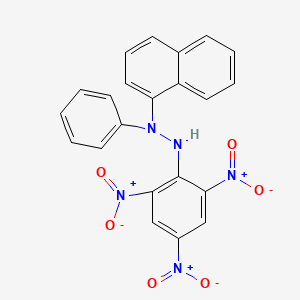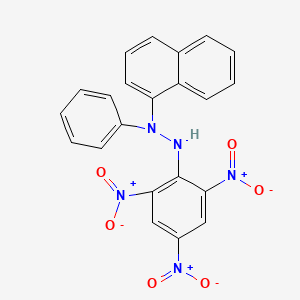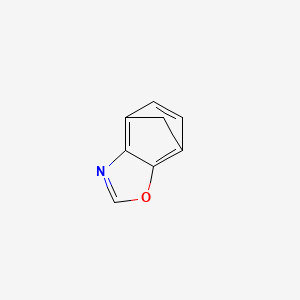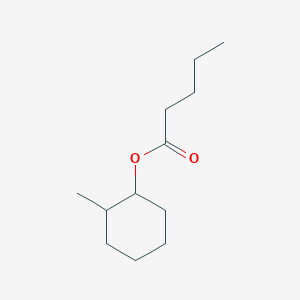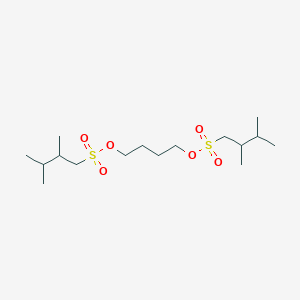
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is an organic compound that features a nitrophenyl group and a pyridinyl group attached to a methanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol typically involves the reaction of 2-nitrobenzaldehyde with 2-pyridylmethanol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridylmethanol attacks the carbonyl carbon of 2-nitrobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(2-nitrophenyl)-2-pyridin-2-ylmethanone.
Reduction: Formation of 1-(2-aminophenyl)-2-pyridin-2-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl group may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in the observed effects.
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)ethanol: Similar structure but lacks the pyridinyl group.
2-Nitrobenzyl alcohol: Contains a nitrobenzyl group but lacks the pyridinyl group.
1-(2-Nitrophenyl)-2-pyridin-2-ylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is unique due to the presence of both nitrophenyl and pyridinyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5455-70-9 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H12N2O3/c16-13(9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)15(17)18/h1-8,13,16H,9H2 |
Clé InChI |
UVXFYWFBIYUTGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC2=CC=CC=N2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


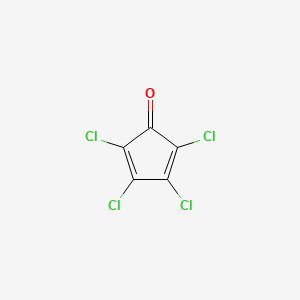
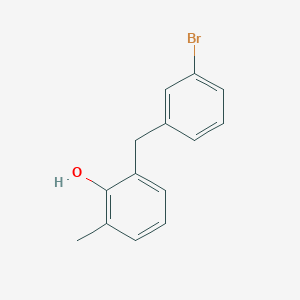
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
